molecular formula C21H20N4O2 B3311268 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide CAS No. 946256-47-9

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B3311268
CAS No.: 946256-47-9
M. Wt: 360.4 g/mol
InChI Key: PMNIUBBKBBRFLE-UHFFFAOYSA-N
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Description

2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and oncology research. This molecule integrates an indole moiety, a 1,3,4-oxadiazole ring, and an acetamide side chain into a single hybrid structure, a design strategy known to yield compounds with significant biological potential . The core research value of this compound lies in its application as a lead structure in anticancer drug discovery. The indole scaffold is a privileged structure in medicinal chemistry and is found in several FDA-approved anticancer drugs . When hybridized with a 1,3,4-oxadiazole ring, the resulting molecules exhibit diverse mechanistic approaches to combating cancer cells . Research indicates that such conjugates can selectively inhibit key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . The structural activity is often tuned by the substituents on the oxadiazole ring (such as the 5-ethyl group) and the acetamide-linked aromatic moiety, allowing researchers to explore structure-activity relationships (SAR) . The proposed mechanism of action for this class of compounds involves targeted interaction with nucleic acids, enzymes, and globular proteins within cancer cells . The indole moiety is known to regulate numerous proteins and genes significant in cancer development, while the 1,3,4-oxadiazole component contributes to cytotoxicity and antiproliferative effects through the inhibition of various growth factors and kinases . This dual-pharmacophore approach makes this compound a compelling candidate for researchers investigating novel pathways in apoptosis and cell cycle arrest. Please Note: This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use. The compound is strictly for utilization in controlled laboratory settings by qualified scientific professionals.

Properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-3-20-23-24-21(27-20)18-12-15-8-4-5-10-17(15)25(18)13-19(26)22-16-9-6-7-14(2)11-16/h4-12H,3,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNIUBBKBBRFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential as an anticancer agent . Preliminary studies indicate that it may inhibit critical enzymes involved in cancer cell proliferation, such as tyrosine kinases. This inhibition can lead to reduced growth and increased apoptosis in malignant cells.

Case Study: Anticancer Activity
A study by Abdelrehim et al. demonstrated that derivatives of oxadiazole exhibited moderate cytotoxic activity against colon carcinoma cell lines (HCT-116). The following table summarizes the findings:

CompoundConcentration (μg/mL)Cell Viability (%)
2-[2-(5-Ethyl-Oxadiazol)]5018.17
Vinblastine (Standard)5013.31

This data suggests that compounds similar to this one can significantly reduce cell viability at specific concentrations.

Antimicrobial Properties

The compound is also being explored for its antimicrobial and antifungal properties . Its unique structure may allow it to interact with biological membranes or specific microbial targets, making it a candidate for developing new antibiotics.

Research Insight
Studies have shown that oxadiazole derivatives can exhibit activity against various bacterial strains, indicating a potential for further exploration in antibiotic development.

Material Science

In addition to its biological applications, the compound's electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs) . The presence of the indole and oxadiazole rings contributes to its electronic characteristics, which are beneficial in material science applications.

Mechanism of Action

The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity, while the oxadiazole ring may inhibit specific enzymes by interacting with their active sites . These interactions can lead to a range of biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural Analogs with Variations in Aromatic Substitution

Several analogs differ in the substituent on the phenyl ring of the acetamide group:

  • N-(2-Methylphenyl) analog (8e) : Exhibits a brown-gray amorphous powder with a melting point of 155°C and molecular weight 378 g/mol .
  • N-(4-Methylphenyl) analog (8g) : Light brown amorphous powder with a lower melting point (142°C), suggesting reduced crystallinity compared to the 3-methyl derivative .
  • N-(3-Methylphenyl) analog (target compound) : The meta-methyl group may optimize steric and electronic interactions with target receptors compared to ortho- or para-substituted analogs .
Table 1: Physical Properties of Acetamide Analogs
Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituent
Target Compound Not reported ~378 (estimated) 3-Methylphenyl
8e (2-Methylphenyl) 155 378 2-Methylphenyl
8g (4-Methylphenyl) 142 378 4-Methylphenyl

Analogs with Modified Heterocyclic Cores

  • Benzofuran–Oxadiazole Hybrids (2a–2b) : Replace indole with benzofuran, showing potent antimicrobial activity. For example, 2a (N-(3-chlorophenyl)) and 2b (N-(4-methoxyphenyl)) highlight the role of electron-withdrawing vs. electron-donating substituents in modulating activity .
  • Pyrazine-Linked Oxadiazole (4) : Features a pyrazine ring instead of indole, synthesized via S-alkylation. This compound’s regioselectivity underscores the importance of reaction conditions in heterocyclic functionalization .

Pharmacological Activity Comparisons

  • Anticancer Potential: Indole-oxadiazole derivatives (e.g., 2a–i in ) demonstrate in vitro anticancer activity, likely due to hydrogen bonding between the oxadiazole ring and cellular receptors . The ethyl group in the target compound may enhance membrane permeability compared to bulkier substituents (e.g., diphenylmethyl in ) .
  • Antioxidant and Antimicrobial Profiles: Compounds like (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) show antioxidant properties via oxime functional groups, whereas benzofuran hybrids prioritize antimicrobial effects .

Biological Activity

The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide is a heterocyclic organic molecule that incorporates both indole and oxadiazole moieties. These structural features are associated with a wide range of biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H24N4O2\text{C}_{23}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This structure features:

  • An indole ring , which is prevalent in many natural products and pharmaceuticals.
  • A 5-ethyl-1,3,4-oxadiazole ring , known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymes : The oxadiazole moiety is known to inhibit enzymes involved in cancer cell proliferation, such as tyrosine kinases and histone deacetylases (HDAC) .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, potentially through disruption of bacterial cell wall synthesis or inhibition of biofilm formation .

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit potent anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that derivatives based on the oxadiazole structure can selectively target cancer cells while sparing normal cells .
  • Mechanisms : These compounds often target specific enzymes associated with cancer progression, such as thymidylate synthase and telomerase .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
  • Biofilm Inhibition : It effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
1,3,4-Oxadiazole DerivativesContains oxadiazoleAnticancer, antimicrobial
Indole DerivativesContains indoleAntidepressant, anti-inflammatory
This compoundCombines both moietiesEnhanced anticancer and antimicrobial activities

Case Studies

  • Anticancer Efficacy : A study on the anticancer effects of similar oxadiazole derivatives demonstrated high cytotoxicity against various cancer cell lines. The compounds effectively inhibited tumor growth in vivo models .
  • Antimicrobial Evaluation : Another investigation highlighted the synergistic effects of this compound when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide

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